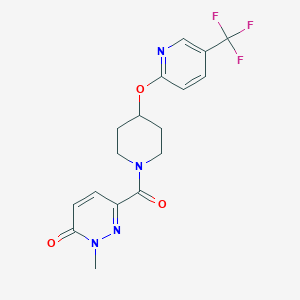

2-methyl-6-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one

Beschreibung

Eigenschaften

IUPAC Name |

2-methyl-6-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carbonyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O3/c1-23-15(25)5-3-13(22-23)16(26)24-8-6-12(7-9-24)27-14-4-2-11(10-21-14)17(18,19)20/h2-5,10,12H,6-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXIIYGRAVUNQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-methyl-6-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article delves into the biological activity of this compound, summarizing key findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 404.35 g/mol. The structural complexity includes a pyridazine core, a piperidine moiety, and a trifluoromethyl-pyridine substituent, which are critical for its biological activity.

Research indicates that the compound acts primarily as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is involved in pain perception and inflammatory responses. The presence of the hydrophobic piperidine group enhances binding affinity to TRPV1, facilitating its antagonistic effects. Docking studies suggest that the compound interacts with specific hydrophobic residues in the receptor, contributing to its potency .

Antagonistic Effects on TRPV1

The compound has been shown to block capsaicin-induced hypothermia while causing modest TRPV1-related hyperthermia in animal models. This dual effect highlights its potential utility in pain management therapies .

Analgesic Activity

In formalin pain models, the compound exhibited significant analgesic properties, indicating its potential for treating acute pain conditions. The structure-activity relationship studies revealed that modifications to the piperidine moiety could enhance analgesic efficacy .

Case Studies

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyridine and pyrimidine have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The incorporation of trifluoromethyl groups has been linked to enhanced biological activity due to increased lipophilicity and metabolic stability .

Anticancer Potential

Research into pyridazine derivatives has suggested that they may possess anticancer properties by inhibiting specific pathways involved in tumor growth. Compounds designed with similar frameworks have demonstrated cytotoxic effects against several cancer cell lines, indicating that 2-methyl-6-(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidine-1-carbonyl)pyridazin-3(2H)-one could be a candidate for further investigation in cancer therapeutics .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step processes that can yield various derivatives with tailored biological activities. For example, modifications to the piperidine or pyridazine rings can lead to compounds with improved selectivity and potency against specific biological targets. The use of advanced synthetic techniques such as microwave-assisted synthesis and click chemistry has been explored to optimize yields and reduce reaction times .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of related pyridine derivatives, compounds were tested against a panel of bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics, showcasing the potential of these compounds in treating resistant infections .

Case Study 2: Anticancer Activity

A series of pyridazine-based compounds were assessed for their anticancer properties using in vitro assays. One derivative demonstrated a dose-dependent inhibition of cell proliferation in breast cancer cell lines, suggesting that structural modifications could enhance their therapeutic index .

Vergleich Mit ähnlichen Verbindungen

Substituent Diversity at the Pyridazinone Core

The pyridazinone core is a common scaffold in medicinal chemistry. Key analogues differ in substituents at positions 2, 5, and 6:

- 5-Chloro-6-phenyl derivatives (e.g., compounds 3a-3h from ): These feature a chloro group at position 5 and aryl groups (e.g., phenyl) at position 6. The synthesis involves alkylation of the pyridazinone core with halides under mild conditions . In contrast, the target compound lacks a position 5 substituent but includes a methyl group at position 2 and a bulkier, heterocycle-rich substituent at position 7.

- 6-(Pyrazine-oxadiazole) derivatives (): These incorporate a 1,2,4-oxadiazole ring fused to pyrazine at position 6. The oxadiazole’s electron-deficient nature contrasts with the target compound’s ether-linked pyridine, which may alter electronic properties and binding interactions .

Functional Group Analysis

- Trifluoromethyl vs. Chloro Substituents : The target compound’s 5-(trifluoromethyl)pyridin-2-yl group () enhances lipophilicity and metabolic stability compared to chloro-substituted analogues (e.g., 5-chloro-6-phenyl derivatives in ). The trifluoromethyl group’s strong electron-withdrawing effect may also influence π-π stacking or dipole interactions in biological targets .

- Piperidine vs. Piperazine Linkers: The piperidine-carbonyl group in the target compound differs from piperazine-containing analogues ().

Structural Implications for Bioactivity (Hypothetical)

While biological data are unavailable in the provided evidence, structural features suggest hypotheses:

- The trifluoromethylpyridine moiety could enhance target affinity due to hydrophobic interactions.

- The piperidine-carbonyl linker may stabilize conformational orientations critical for binding, unlike the rigid oxadiazole in .

Tabulated Comparison of Key Features

Q & A

Q. How can the synthesis of this compound be optimized for reproducibility in academic labs?

Methodological Answer: The synthesis involves multi-step reactions, including piperidine-carbonyl coupling and pyridazine ring formation. Key steps include:

- Coupling Reaction : Use anhydrous dichloromethane (DCM) with NaOH for nucleophilic substitution to attach the trifluoromethylpyridinyloxy group to piperidine (similar to methods in ).

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical due to polar intermediates. Monitor purity via HPLC (≥98% as in ).

- Safety : Follow protocols for handling fluorinated reagents (e.g., P201-P210 precautions in ).

Q. Challenges :

Q. What analytical techniques are recommended for structural confirmation?

Methodological Answer:

- X-ray Crystallography : Resolve ambiguity in stereochemistry using SHELX programs (e.g., SHELXL for refinement; ).

- NMR : Assign peaks for the trifluoromethyl group (δ ~110 ppm in ¹⁹F NMR) and pyridazine C=O (δ ~165 ppm in ¹³C NMR) ().

- Mass Spectrometry : Confirm molecular ion [M+H]+ with high-resolution MS (e.g., ESI-TOF).

Q. Common Pitfalls :

Q. How can researchers design assays to evaluate this compound’s pharmacological target engagement?

Methodological Answer:

- Kinase Inhibition : Use TR-FRET assays with recombinant kinases (e.g., EGFR, VEGFR) due to the pyridazinone core’s known kinase affinity ().

- Cellular Uptake : Measure intracellular concentration via LC-MS/MS in HEK293 cells (optimize extraction with acetonitrile:water 80:20).

- Metabolic Stability : Perform microsomal assays (human liver microsomes, NADPH regeneration system) to track degradation ().

Q. Data Interpretation :

- IC₅₀ Variability : Normalize to positive controls (e.g., staurosporine) and assess statistical significance with ANOVA (p < 0.05).

Q. How should structure-activity relationship (SAR) studies be structured for analogs of this compound?

Methodological Answer:

Q. Synthesis Strategy :

Q. How to resolve contradictions in bioactivity data across different experimental models?

Methodological Answer: Case Example : Inconsistent IC₅₀ values between enzyme assays and cell-based assays.

Q. Mitigation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.